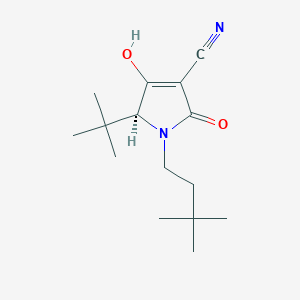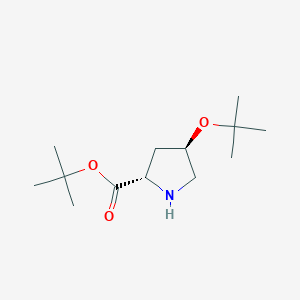![molecular formula C16H19NO5 B1506705 Acetic acid, [[(phenylmethoxy)carbonyl]amino](tetrahydro-4H-pyran-4-ylidene)-, methyl ester CAS No. 477584-90-0](/img/structure/B1506705.png)
Acetic acid, [[(phenylmethoxy)carbonyl]amino](tetrahydro-4H-pyran-4-ylidene)-, methyl ester
Übersicht
Beschreibung
Acetic acid, [(phenylmethoxy)carbonyl]amino-, methyl ester is a fascinating organic compound with unique structural elements. As a compound with both acetic acid and tetrahydro-4H-pyran groups, it possesses a blend of properties that make it highly versatile in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : One of the primary synthetic routes to this compound involves the esterification of acetic acid derivatives with specific alcohols under acidic conditions. Another approach might include the carbamation of tetrahydro-4H-pyran-4-ylidene amines with acetic acid derivatives.
Industrial Production Methods: : Industrially, this compound is often produced via continuous flow processes that ensure high purity and yield. The typical reaction involves maintaining a controlled environment with specific temperatures and catalysts to drive the reaction to completion efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation to yield more complex derivatives, depending on the substituents on the acetic acid and tetrahydro-4H-pyran rings.
Reduction: : Reductive processes can break down certain linkages within the compound, leading to simpler products.
Substitution: : Nucleophilic substitution reactions are common, especially involving the ester or amide groups, resulting in varied derivatives.
Common Reagents and Conditions: : Oxidizing agents such as potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles including sodium hydroxide, are often used.
Major Products: : Depending on the reaction, products can range from simple alcohols and acids to more complex esters and amides.
Wissenschaftliche Forschungsanwendungen
In chemistry , this compound is used as an intermediate in the synthesis of more complex organic molecules. Biologically , it can serve as a probe for studying enzyme mechanisms due to its reactive groups. In medicine , derivatives of this compound have been investigated for potential therapeutic uses, such as enzyme inhibitors. In industry , it finds applications in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The compound exerts its effects through interactions with biological molecules, typically involving the formation or cleavage of covalent bonds. Its tetrahydro-4H-pyran group can mimic certain biological structures, allowing it to engage in specific interactions with enzymes or receptors. Pathways involving hydrolysis or transesterification are particularly relevant.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other acetic acid derivatives and tetrahydro-4H-pyran derivatives. What sets this compound apart is its unique combination of these two functional groups, providing a distinctive chemical reactivity profile and a broad range of applications. Examples of similar compounds might include acetic acid, tetrahydro-4H-pyran-4-yl ester, and phenylmethoxycarbonyl derivatives of amines.
Eigenschaften
IUPAC Name |
methyl 2-(oxan-4-ylidene)-2-(phenylmethoxycarbonylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-20-15(18)14(13-7-9-21-10-8-13)17-16(19)22-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSDTJRIABIZQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C1CCOCC1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718798 | |
| Record name | Methyl {[(benzyloxy)carbonyl]amino}(oxan-4-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477584-90-0 | |
| Record name | Methyl {[(benzyloxy)carbonyl]amino}(oxan-4-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1506656.png)



![4'-(Dibromomethyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1506674.png)


![Diethyl 1,4-dioxa-7-azaspiro[4.5]decane-7,10-dicarboxylate](/img/structure/B1506685.png)


